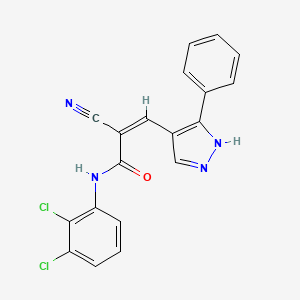
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a cyano group, dichlorophenyl group, and a pyrazolyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated ketone.
Introduction of the cyano group: This step involves the addition of a cyano group to the intermediate compound, often using reagents like cyanogen bromide.
Formation of the acrylamide structure: The final step involves the reaction of the intermediate with an acrylamide derivative under suitable conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazolyl groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dichlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceutical Research: The compound could be investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide would depend on its specific biological target. Potential mechanisms could involve:
Inhibition of Enzymes: The compound might inhibit specific enzymes involved in disease pathways.
Interaction with Receptors: It could bind to and modulate the activity of certain receptors in the body.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: can be compared with other acrylamide derivatives that have similar structural features, such as:
Uniqueness
The uniqueness of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H12Cl2N4O |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C19H12Cl2N4O/c20-15-7-4-8-16(17(15)21)24-19(26)13(10-22)9-14-11-23-25-18(14)12-5-2-1-3-6-12/h1-9,11H,(H,23,25)(H,24,26)/b13-9- |
InChI Key |
PHHVMKYXVCDFPL-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


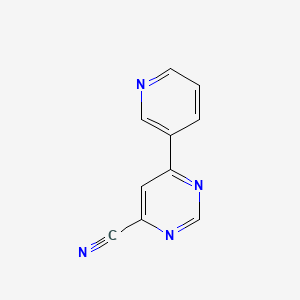

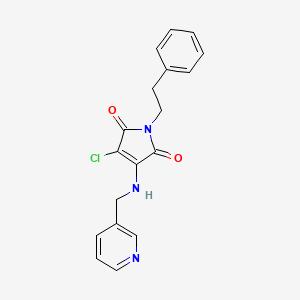
![9-(4-Butoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871679.png)
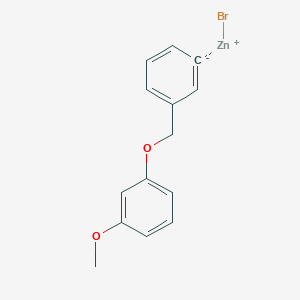
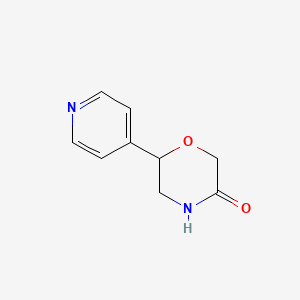
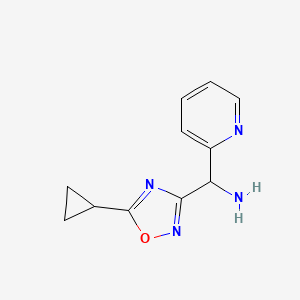
![6,8-Diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14871711.png)

![4-phenyl-2-[2-[(R)-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14871721.png)
![3-butyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871722.png)

![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14871727.png)
![2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14871734.png)
